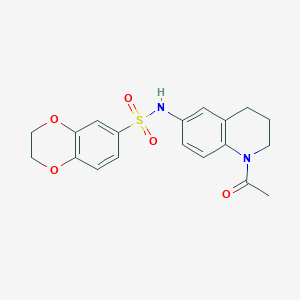![molecular formula C14H20N4O3 B2976456 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339111-16-9](/img/structure/B2976456.png)
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide” is a chemical compound that belongs to the class of piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazines, for instance, are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity A study focusing on the synthesis of new urea and thiourea derivatives of piperazine highlighted their potential for antimicrobial and antiviral activities. Specifically, compounds with 4-nitrophenyl and 3-bromophenyl substitutions exhibited significant antiviral activities against Tobacco mosaic virus (TMV), while also showing potent antimicrobial activity. This research suggests a pathway for developing new chemical entities with potential applications in combating viral infections and microbial pathogens (Reddy et al., 2013).
Polymer Synthesis The synthesis of polyamides containing uracil and adenine demonstrated the versatility of piperazine derivatives in creating polymers with specific functions. These polyamides, which incorporate biological nucleobases, suggest applications in biotechnology and materials science, where the interaction of synthetic materials with biological systems is crucial (Hattori & Kinoshita, 1979).
Catalysis Research into l-Piperazine-2-carboxylic acid derived N-formamide demonstrated its use as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. This work underlines the potential of piperazine derivatives in catalysis, offering a pathway to more efficient and selective chemical synthesis processes (Wang et al., 2006).
Antiviral Research The synthesis and evaluation of antiinflammatory activity of various ibuprofen analogs, incorporating piperazine, underscore the compound's utility in medicinal chemistry. By modifying ibuprofen with piperazine derivatives, researchers have identified compounds with potent antiinflammatory activity, pointing towards new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Antimicrobial and Antitubercular Agents In another domain, the creation of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for tuberculosis and visceral leishmaniasis treatment exemplifies the therapeutic potential of piperazine-1-carboxamide derivatives. These compounds, identified through phenotypic screening, emerged as promising drug candidates, indicating the role of piperazine derivatives in addressing neglected tropical diseases (Thompson et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)14(19)15-13-5-3-2-4-12(13)6-7-18(20)21/h2-5H,6-11H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDEZCCZBNCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)
![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)
![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)

![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)
![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)
![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)


![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)
